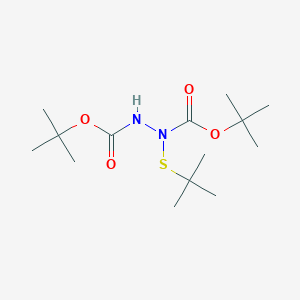

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

描述

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is a useful research compound. Its molecular formula is C14H28N2O4S and its molecular weight is 320.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate, also known as tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, has been used as a sensing material in the creation of a Lu(III) PVC membrane sensor . The primary target of this compound is the Lu(III) ion .

Mode of Action

The compound interacts with its target, the Lu(III) ion, by playing the role of a suitable ionophore . It shows a Nernstian behavior over a wide concentration range .

Biochemical Pathways

The compound’s role as an ionophore suggests it may influence ion transport pathways, particularly those involving lu(iii) ions .

Result of Action

The compound’s action results in a Nernstian behavior over a wide concentration range, with a slope of 20.2 ± 0.4 mV per decade . This behavior allows it to function effectively as a sensing material in a Lu(III) PVC membrane sensor .

Action Environment

The compound can be used in a pH range of 2.9-8.8, suggesting that its action, efficacy, and stability are influenced by the pH of the environment . The sensor also has a very short response time in the whole concentration range, which may also be an important environmental factor .

生化分析

Biochemical Properties

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to act as a suitable ionophore in the creation of sensors, such as the Lu(III) PVC membrane sensor . The interaction between this compound and the Lu(III) ions demonstrates its potential in facilitating ion transport and detection. Additionally, the tert-butyl groups in the compound influence its electronic properties, affecting its interactions with redox units and other biomolecules .

Cellular Effects

This compound has been observed to impact various cellular processes. Its role as an ionophore suggests that it can influence ion transport across cell membranes, potentially affecting cell signaling pathways and cellular metabolism. The compound’s interactions with specific proteins and enzymes may also lead to changes in gene expression and cellular function. For example, its use in sensors indicates its ability to modulate cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s tert-butyl groups contribute to its unique reactivity pattern, allowing it to bind with specific enzymes and proteins. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. The compound’s ability to act as an ionophore further highlights its role in facilitating ion transport and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Research has shown that the compound exhibits a Nernstian behavior over a wide concentration range, with a short response time, indicating its stability and reliability in experimental settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s behavior as an ionophore is concentration-dependent, with a detection limit of 5.8 × 10−7 M . Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s tert-butyl groups play a role in its reactivity and interactions with metabolic enzymes. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to act as an ionophore suggests that it can facilitate the movement of ions across cell membranes, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications .

生物活性

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate (CAS: 84592-35-8) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its properties and implications in scientific research.

This compound has the following chemical characteristics:

- Molecular Formula : C14H28N2O4S

- Molecular Weight : 320.45 g/mol

- Purity : ≥95%

- Melting Point : 98-100 °C

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl thiol with di-tert-butyl azodicarboxylate in the presence of sodium alcoholate as a catalyst. This method yields high purity and stability, making it suitable for further applications .

Antioxidant Properties

Research indicates that derivatives of hydrazinedicarboxylic acids exhibit notable antioxidant activity. The presence of the tert-butylthio group enhances the compound's ability to scavenge free radicals, which is beneficial in various biological systems .

Applications in Drug Development

This compound has been investigated for its potential as a thiol-protecting agent in peptide synthesis. Its ability to stabilize thiol groups makes it valuable in the development of therapeutics involving cysteine residues .

Case Studies

- Thiol Protection in Peptide Synthesis :

- Antioxidant Activity Assessment :

Comparative Analysis

| Property/Activity | This compound | Other Hydrazine Derivatives |

|---|---|---|

| Molecular Weight | 320.45 g/mol | Varies |

| Melting Point | 98-100 °C | Varies |

| Antioxidant Activity | High | Moderate to High |

| Use as Thiol Protecting Agent | Yes | Limited |

科学研究应用

Peptide Synthesis

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate is primarily utilized in peptide synthesis as a protecting group for amines. The sterically hindered tert-butyl thio group provides stability and selectivity during the synthesis process. This compound allows for the selective protection of amino acids, facilitating the formation of complex peptide structures without undesired side reactions.

Protecting Group Chemistry

The compound serves as a protecting agent in organic synthesis. Its ability to form stable derivatives makes it useful in various reactions where amine protection is necessary. For example:

- Synthesis of Asymmetric S-tert-butyl Disulfide Derivatives : this compound has been reported to effectively generate S-tert-butyl disulfide derivatives under mild conditions. This application is crucial for synthesizing compounds that require specific stereochemistry .

Development of Novel Reagents

Recent studies have explored the use of this compound in developing new reagents for introducing thiol groups into organic molecules. The reaction of this compound with various electrophiles has shown promising results in synthesizing sulfur-containing compounds, which are important in medicinal chemistry and material science.

Case Study 1: Synthesis of Cysteine Derivatives

In a study published in Hoppe-Seyler's Zeitschrift für physiologische Chemie, researchers demonstrated the utility of this compound in synthesizing cysteine derivatives. The compound reacted smoothly with azodicarboxylic acid derivatives to yield crystalline products that were well-characterized analytically .

Case Study 2: Stability and Reactivity

Another research highlighted the stability of this compound during storage and its reactivity under catalytic conditions. The findings indicated that this compound could be stored for extended periods without significant degradation, making it a reliable reagent for laboratory use .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing Di-tert-butyl hydrazinedicarboxylate derivatives, and how are reaction conditions optimized?

The synthesis typically involves reacting epoxide derivatives (e.g., 2-[(methylsulfanyl)methyl]oxirane) with di-tert-butyl oxalate in the presence of hydrazine hydrate. Reaction optimization includes controlling stoichiometry, temperature (e.g., room temperature to 50°C), and purification via chromatography (silica gel or reverse-phase) to achieve yields up to 85% . For air-sensitive intermediates, inert atmospheres and anhydrous solvents (e.g., THF, MeCN) are critical .

Q. How is the crystal structure of Di-tert-butyl hydrazinedicarboxylate derivatives determined, and what insights do hydrogen-bonding networks provide?

Single-crystal X-ray diffraction (Agilent Xcalibur diffractometer) reveals monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 14.0172 Å, b = 7.83649 Å, c = 17.2076 Å, β = 103.772°). Hydrogen bonds (N–H⋯O, O–H⋯O) form supramolecular chains along the b-axis, influencing crystallinity and stability .

Q. What spectroscopic methods are used to characterize these compounds, and how are structural ambiguities resolved?

¹H/¹³C NMR, HRMS, and IR spectroscopy confirm functional groups (e.g., tert-butyl, hydrazine). For boron-containing analogs, ¹¹B NMR and X-ray crystallography resolve regiochemical ambiguities. Multi-scan absorption correction (CrysAlis PRO) refines diffraction data to R1 = 0.063 .

Advanced Research Questions

Q. How do catalytic systems (e.g., Cu(II)-oxazoline) influence the oxidation of hydrazinedicarboxylates, and what mechanistic insights exist?

Copper(II) catalysts enable aerobic oxidation at room temperature, forming azo intermediates. Chemoselectivity (hetero-Diels-Alder vs. ene reactions) depends on solvent polarity and temperature. Mechanistic studies suggest Cu(II) facilitates single-electron transfer, with radical intermediates detected via EPR .

Q. What role do reaction by-products (e.g., dialkyl hydrazinedicarboxylates) play in cyclization reactions, and how are their effects quantified?

By-products like triphenylphosphine oxide or dialkyl hydrazinedicarboxylates can inhibit cyclization. Controlled experiments (e.g., adding 0.2 equivalents of dialkyl hydrazinedicarboxylate) show no product formation, indicating competing pathways. Kinetic analysis (e.g., rate constants via HPLC) quantifies these effects .

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways or supramolecular assembly?

Density functional theory (DFT) models hydrogen-bonding energies and non-covalent interactions (NCI plots), explaining crystal packing trends. For example, N–H⋯O interactions (~2.8 Å) stabilize chain structures, validated against experimental X-ray data .

Q. What are the thermal decomposition profiles of these compounds, and how are safety protocols designed?

Adiabatic calorimetry (e.g., Accelerating Rate Calorimetry) identifies exothermic decomposition onset at ~120°C. Kinetic models (BatchCAD software) predict time-to-maximum rate (TMR) under storage conditions, informing handling protocols (e.g., temperature-controlled storage, inert atmospheres) .

Q. Methodological Notes

- Synthesis Optimization : Use hydrazine hydrate in a 1:1.2 molar ratio with epoxide for maximal yield. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

- Crystallography : Employ multi-scan absorption correction and refine structures using least-squares methods (e.g., SHELXL) to achieve R1 < 0.07 .

- Catalytic Studies : Pre-activate Cu(II) catalysts with ligands (e.g., oxazoline) in degassed solvents to prevent premature oxidation .

属性

IUPAC Name |

tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWYOPQOADUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407755 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84592-35-8 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。